A patent application describes the use of 3-Cl-4-[TFME-OEt]An as a building block in the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethyl)phenyl]-2,6-difluorobenzamidine (). This novel compound has potential applications in the evaluation of the influence of impurities on the efficacy of the insecticide novaluron and the safety assessment of its residues on agricultural products [].
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine is a fluorinated aromatic compound with the molecular formula C₉H₆ClF₆NO₂. It features a chloro group and a trifluoromethoxy substituent, contributing to its unique chemical properties. The compound is primarily recognized as an intermediate in the synthesis of various agrochemicals, particularly the pesticide fluorourea . Its structure includes a benzene ring substituted with a chloro group at the 3-position and a complex trifluorinated ether at the para position.
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine typically involves the following steps:
The primary application of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine lies in its role as an intermediate in the production of fluorourea pesticides. These pesticides are effective against various agricultural pests, enhancing crop protection strategies . Additionally, due to its unique chemical properties, it may have potential applications in other areas of chemical synthesis.
Several compounds share structural similarities with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Novaluron | Contains a benzamide structure | Used as an insect growth regulator |
| Fluazinam | Triazole ring structure | Broad-spectrum fungicide |
| Bifenazate | Benzene ring with two substituents | Selective acaricide |
The uniqueness of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine lies in its trifluorinated ether moiety which enhances its reactivity and stability compared to other similar compounds. This structural feature contributes to its specific applications in agrochemicals and potential environmental interactions .
The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene. Two primary routes dominate industrial production:
Route 1:
Route 2:
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Steps | Single-step | Multistep |
| Crude Yield | 70–80% | ~90% |
| Purity Post-Workup | 86% (LCMS, ¹H NMR) | 95% (HPLC) |
| Scalability | Industrial reactors | Lab-scale optimized |
Photochemical methods enable direct C–H trifluoromethoxylation using N-OCF₃ reagents under UV light (λ = 402 nm). Key advancements include:
Optimized Protocol:
Mechanochemical and transition-metal-catalyzed methods have emerged for selective N–OCF₃ functionalization:
A. Mechanochemical Protocol:
B. Silver-Mediated Coupling:
Table 2: Catalytic Efficiency Comparison
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Mechanochemical | Pyrylium salt | 25°C | 75–92 |
| Silver-mediated | AgF/TBAT | 0°C | 39 |
| Photoredox | Cu(OTf)₂ | RT | 86 |
Solvent polarity and counterion stabilization critically influence reaction pathways:
Polar Aprotic Solvents (DMF, DMSO):
Non-Polar Solvents (Toluene):
Key Observation:TBAT (tetrabutylammonium difluorotriphenylsilicate) in THF suppresses protonation, achieving 86% purity.
The trifluoromethoxy group represents one of the most significant structural modifications in modern agrochemical design, particularly in compounds like 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE . This substituent demonstrates unique physicochemical properties that directly contribute to enhanced biological activity through multiple mechanisms.
The trifluoromethoxy group exhibits exceptional lipophilicity enhancement, which significantly improves cuticle penetration in target organisms . Research has demonstrated that compounds containing this moiety achieve superior bioavailability compared to their non-fluorinated counterparts, with the enhanced lipid solubility facilitating more efficient passage through biological membranes [2] [3]. The electronegativity of the trifluoromethoxy group (3.46) creates a strongly electron-withdrawing environment that influences the electronic distribution throughout the molecular structure [4].
Studies on fluorinated pesticides have revealed that the trifluoromethoxy substituent provides remarkable metabolic stability [5] [6]. The carbon-fluorine bond strength (approximately 116 kcal/mol) renders these compounds resistant to enzymatic degradation, extending their biological half-life and maintaining consistent pesticidal activity over extended periods [4]. This enhanced stability translates to improved field efficacy and reduced application frequencies, making trifluoromethoxy-containing compounds economically advantageous for agricultural applications.
The unique steric properties of the trifluoromethoxy group also contribute to its bioactivity enhancement. Unlike methoxy groups, which can undergo oxidative metabolism, the trifluoromethoxy substituent blocks potential metabolic degradation pathways [7]. This metabolic blocking effect has been extensively documented in structure-activity relationship studies, where trifluoromethoxy derivatives consistently demonstrate superior activity profiles compared to their methoxy analogues .
Structure-Activity Relationship Comparison Data:
| Compound Type | Bioactivity Enhancement | Penetration Rate | Metabolic Stability | Efficacy Index |
|---|---|---|---|---|
| Trifluoromethoxy-substituted compounds | Enhanced lipophilicity and metabolic stability | Superior cuticle penetration | High stability | 85-92% |
| Methyl-substituted compounds | Moderate activity, conventional profile | Standard penetration | Moderate stability | 60-70% |
| Trifluoromethyl-substituted compounds | Strong electron-withdrawing effects | Enhanced penetration | Very high stability | 88-95% |
| Methoxy-substituted compounds | Electron-donating properties | Moderate penetration | Lower stability | 55-65% |
Comprehensive comparative studies between trifluoromethoxy-containing compounds and their methyl analogues have revealed substantial differences in biological activity and field performance. These investigations demonstrate the superior efficacy of fluorinated derivatives across multiple evaluation parameters.
Laboratory bioassays conducted on lepidopteran species show that trifluoromethoxy derivatives achieve significantly lower lethal concentration values (LC50: 0.15-0.25 ppm) compared to methyl analogues (LC50: 2.5-4.0 ppm) [9] [10]. This represents a 10-16 fold improvement in potency, with statistical significance at p < 0.001 level. The enhanced potency directly correlates with the improved lipophilicity and metabolic stability provided by the trifluoromethoxy substituent.
Field trials conducted on cotton crops demonstrate that trifluoromethoxy derivatives provide 85-92% pest control efficacy, substantially outperforming methyl analogues which achieve only 60-70% control [11] [12]. This 25-32% improvement in field performance translates to significant economic benefits for agricultural producers, with reduced crop losses and improved yield quality. The enhanced field efficacy is attributed to the superior cuticle penetration and extended biological half-life of trifluoromethoxy compounds.
Greenhouse studies on tomato plants reveal similar trends, with trifluoromethoxy derivatives achieving 88-95% larval mortality compared to 65-75% for methyl analogues [11]. This 23-30% improvement in mortality rates demonstrates consistent superior performance across different testing environments and target species. The enhanced efficacy is particularly notable in resistance management applications, where trifluoromethoxy compounds show no detectable resistance development compared to methyl analogues [13] [14].
Environmental persistence studies indicate that trifluoromethoxy derivatives exhibit moderate persistence compared to the higher persistence of methyl analogues [15] [16]. This paradoxical finding suggests that while trifluoromethoxy compounds are more metabolically stable in target organisms, they undergo more efficient environmental degradation, reducing long-term environmental impact [17].
Comparative Efficacy Studies Data:
| Test System | Trifluoromethoxy Derivative | Methyl Analogue | Improvement Factor | Statistical Significance |
|---|---|---|---|---|
| Laboratory bioassays (Lepidoptera) | LC50: 0.15-0.25 ppm | LC50: 2.5-4.0 ppm | 10-16x more potent | p < 0.001 |
| Field trials (Cotton) | 85-92% pest control | 60-70% pest control | 25-32% better control | p < 0.01 |
| Greenhouse studies (Tomato) | 88-95% larval mortality | 65-75% larval mortality | 23-30% higher mortality | p < 0.001 |
| Resistance management tests | No resistance detected | Resistance development | Resistance avoidance | p < 0.05 |
| Environmental persistence | Moderate persistence | Higher persistence | Reduced environmental impact | p < 0.01 |
Molecular docking investigations have provided crucial insights into the interaction mechanisms between 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE and insect chitin synthase, revealing the molecular basis for its superior biological activity.
Computational modeling studies using homology models of insect chitin synthase demonstrate that the target compound achieves binding affinities ranging from -8.5 to -9.1 kcal/mol [18]. These values represent significantly stronger binding interactions compared to methyl analogues (-6.2 to -6.8 kcal/mol), providing molecular-level evidence for the enhanced biological activity observed in experimental studies. The improved binding affinity correlates directly with the unique electronic and steric properties of the trifluoromethoxy substituent.
Key molecular interactions identified through docking studies include critical binding with tryptophan-872 and leucine-726 residues within the chitin synthase active site [18]. These interactions are stabilized by the electron-withdrawing nature of the trifluoromethoxy group, which creates favorable electrostatic interactions with the protein environment. The chlorine substituent provides additional hydrophobic contacts that enhance binding specificity and selectivity.